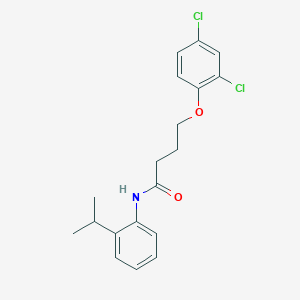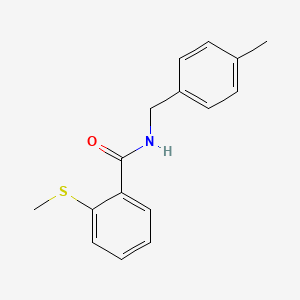![molecular formula C19H20ClN3O3 B4978977 N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4978977.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide (CP-96,345) is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the neurotensin receptor, which is involved in a variety of physiological processes, including pain perception, anxiety, and addiction. CP-96,345 has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Parkinson's disease, and drug addiction.
作用机制
N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide acts as a competitive antagonist of the neurotensin receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Neurotensin is a neuropeptide that is involved in a variety of physiological processes, including pain perception, anxiety, and addiction.
By blocking the neurotensin receptor, N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide can modulate the activity of neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide can modulate the activity of neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, behavior, and cognition.
N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases, such as Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide is its high selectivity for the neurotensin receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes.
However, one of the limitations of N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide. One area of research is the development of more potent and selective neurotensin receptor antagonists, which may have greater therapeutic potential.
Another area of research is the investigation of the role of the neurotensin receptor in other diseases, such as anxiety disorders and depression.
Finally, the development of novel drug delivery systems, such as nanoparticles and liposomes, may improve the pharmacokinetics and bioavailability of N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide, and enhance its therapeutic potential.
合成方法
N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the final product.
科学研究应用
N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential use as an antipsychotic drug for the treatment of schizophrenia. Studies have shown that N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide can effectively reduce the symptoms of schizophrenia, such as hallucinations and delusions, without causing significant side effects.
Another area of research is its potential use as a treatment for Parkinson's disease. N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide has been shown to improve motor function and reduce the side effects of current treatments, such as levodopa.
N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide has also been studied for its potential use in the treatment of drug addiction. Studies have shown that N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide can reduce drug-seeking behavior and prevent relapse in animal models of addiction.
属性
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-5-6-14(11-18(13)23(25)26)19(24)21-15-7-8-17(16(20)12-15)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZSUJDBRALHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)
![N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4978910.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4978924.png)
![N-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4978928.png)
![2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4978930.png)

![{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B4978945.png)
![6-(4-morpholinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4978955.png)
![ethyl 7-bromo-4,10-bis(2-ethoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4978971.png)
![2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4978982.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4978996.png)


